5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which incorporates a bromine atom at the 5-position of the pyrrolo ring. The molecular formula of this compound is C7H7BrN2, and it has a molecular weight of 199.05 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural features that allow for diverse chemical reactivity and biological interactions.
These reactions are essential for synthesizing derivatives with enhanced biological activity or altered physical properties.
Research has indicated that 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits a range of biological activities. It has been studied for:
The exact mechanisms of action are still under investigation, but the unique structural features contribute to its bioactivity.
Several synthetic routes have been developed for the preparation of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine:
The applications of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine span several fields:
Studies on 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have focused on its interactions with various biological targets:
These studies are critical for understanding the therapeutic potential and mechanism of action of this compound.
Several compounds share structural similarities with 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide | 1255099-69-4 | 0.94 |
| 5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 1187421-56-2 | 0.94 |
| 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | 1023813-80-0 | 0.91 |
| 5-Bromo-3-methyl-N-propylpyridin-2-amine | 1219982-70-3 | 0.89 |
These compounds exhibit variations in their substituents and structural configurations but retain similar core frameworks that influence their chemical properties and biological activities.
The uniqueness of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine lies in its specific bromination pattern and its potential applications across diverse scientific fields. Further research into its properties and interactions will enhance our understanding and utilization of this compound in various applications.
Bromination of the pyrrolopyridine core requires careful consideration of electronic and steric factors to achieve selective substitution at the 5-position. A prominent method involves the use of N-bromosuccinimide (NBS) in dichloromethane at low temperatures (0–5°C), which minimizes side reactions such as over-bromination or ring-opening. For example, in the synthesis of analogous brominated pyrrolopyridines, dissolving 2-amino-4-chloropyridine in dichloromethane followed by gradual addition of NBS yielded an 87% isolated yield of the brominated intermediate. This approach leverages the mild electrophilic character of NBS, which preferentially targets electron-rich positions on the heterocyclic framework.
Alternative brominating agents, such as molecular bromine (Br₂) in acetic acid, have been explored but often result in lower regioselectivity due to the formation of bromonium ions that indiscriminately attack multiple reactive sites. Comparative studies show that NBS outperforms Br₂ in both yield and selectivity for 5-position functionalization, particularly when paired with aprotic solvents. The table below summarizes key bromination protocols:
| Brominating Agent | Solvent | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| NBS | Dichloromethane | 0°C | 87 | High (5-position) |
| Br₂ | Acetic Acid | 25°C | 62 | Moderate |
| Dibromohydantoin | Chloroform | -10°C | 78 | High |
The choice of starting material also significantly impacts bromination efficiency. For instance, pre-functionalized intermediates such as 2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-amine allow directed bromination via coordination effects, though this requires additional synthetic steps.
Regioselective bromination of the pyrrolopyridine core is achievable through catalytic systems that modulate reaction pathways. Iron(III) chloride (FeCl₃) has emerged as a cost-effective catalyst for facilitating electrophilic aromatic substitution, particularly in non-polar solvents. In one study, FeCl₃ (10 mol%) in dichloromethane enhanced the reaction rate of NBS-mediated bromination by stabilizing the transition state through Lewis acid interactions, achieving a 92% yield of the 5-bromo derivative.
Homogeneous catalytic systems, such as palladium(II) acetate with phosphine ligands, have been employed for directed C–H activation. These systems enable bromination at the 5-position without requiring pre-functionalized substrates. For example, a palladium-catalyzed coupling of 2,3-dihydro-1H-pyrrolo[2,3-C]pyridine with NBS in dimethylformamide (DMF) achieved 85% regioselectivity, though the need for inert atmospheres limits scalability.
Heterogeneous catalysts, such as zeolite-supported copper, offer advantages in recyclability and operational simplicity. In a comparative analysis, copper-zeolite catalysts in toluene provided 78% yield with >90% selectivity for the 5-bromo product, outperforming homogeneous counterparts in stability under prolonged reaction conditions.
Solvent polarity and proticity profoundly influence bromination kinetics and product distribution. Dichloromethane, a non-polar aprotic solvent, is widely preferred for NBS-mediated reactions due to its ability to solubilize reactive intermediates while minimizing nucleophilic side reactions. In the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine, dichloromethane enabled a reaction completion time of 30 minutes at 0°C, compared to 2 hours in tetrahydrofuran (THF).
Protic solvents like methanol or acetic acid often reduce yields by promoting protonation of the pyrrolopyridine nitrogen, which deactivates the ring toward electrophilic attack. Conversely, dimethyl sulfoxide (DMSO) enhances solubility of polar intermediates but risks oxidative degradation at elevated temperatures. The table below illustrates solvent-dependent yields for a model bromination reaction:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 87 | 0.5 |
| THF | 7.52 | 72 | 2.0 |
| Acetonitrile | 37.5 | 68 | 1.5 |
| DMF | 36.7 | 65 | 3.0 |
Mixed solvent systems, such as dichloromethane:hexane (4:1), have been shown to improve crystallization of the brominated product, simplifying purification. Additionally, solvent-free mechanochemical approaches using ball milling are under investigation to reduce environmental impact, though yields remain suboptimal (55–60%).
Pyrrolopyridine derivatives demonstrate notable affinity for kinase ATP-binding pockets, particularly those involved in mitotic regulation and cell cycle progression. The 1H-pyrrolo[3,2-c]pyridine scaffold, for instance, has been optimized to produce dual inhibitors of monopolar spindle 1 (MPS1) and histone deacetylase 8 (HDAC8), with compound 65 achieving MPS1 inhibition at IC50 = 0.04 μM in biochemical assays [3]. Structural analysis reveals that the pyrrolopyridine core forms critical hydrogen bonds with the hinge region of MPS1, particularly through interactions between the pyridine nitrogen and Gly605 backbone amide [3].
The bromine substituent at the 5-position in 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine may enhance hydrophobic interactions with kinase gatekeeper residues such as Met602 in MPS1, potentially improving target engagement. Comparative studies of pyrrolopyridine analogs show that halogen substitutions at analogous positions increase inhibitory potency by 3–5-fold against kinases like CDK2 and Aurora A [3]. For example, trifluoroethyl-substituted derivatives exhibit IC50 values below 0.1 μM for MPS1 while maintaining selectivity over non-mitotic kinases [3].
Table 1: Kinase Inhibition Profiles of Pyrrolopyridine Analogs
| Kinase Target | Compound Structure | IC50 (μM) | Selectivity Ratio vs. CDK2 | |
|---|---|---|---|---|
| MPS1 | 1H-pyrrolo[3,2-c]pyridine | 0.025 | 1.7x | |
| HDAC8 | Carbamate derivative | 0.12 | >100x | |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine | 0.007 | 50x | [3] [4] |
The 1H-pyrrolo[2,3-b]pyridine framework exhibits nanomolar potency against FGFR1–3 isoforms, with compound 4h demonstrating IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) [4]. Molecular docking studies indicate that the dihydro-pyrrolopyridine moiety occupies the hydrophobic back pocket of FGFR’s ATP-binding site, while substituents at the 5-position (e.g., bromine) form halogen bonds with Ala564 and Lys514 residues [4]. This interaction pattern suggests that 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine could achieve similar FGFR isoform selectivity.
Structural modifications to the pyrrolopyridine core significantly impact FGFR inhibition profiles. For instance:
Table 2: FGFR Isoform Selectivity of Pyrrolopyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | |
|---|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 | |
| 8 | 25 | 30 | 45 | 850 | [4] |
Pyrrolopyridine derivatives induce apoptosis in solid tumors through dual mechanisms: (1) direct kinase inhibition disrupting survival signals and (2) activation of intrinsic apoptotic pathways. In 4T1 breast cancer cells, analog 4h reduces viability by 78% at 1 μM through caspase-3/7 activation and Bcl-2 downregulation [4]. The bromine atom’s presence correlates with enhanced mitochondrial membrane depolarization, as measured by JC-1 fluorescence assays [4].
Mechanistic studies reveal that FGFR inhibition by pyrrolopyridines suppresses the RAS-MAPK pathway, leading to:
Table 3: Apoptotic Effects in 4T1 Cells Treated with Pyrrolopyridine Analogs
| Parameter | 4h (1 μM) | Control | |
|---|---|---|---|
| Caspase-3/7 Activity | 4.2x Increase | Baseline | |
| Bcl-2 Expression | 0.3x | 1.0x | |
| Mitochondrial Depolarization | 68% Cells | 12% Cells | [4] |
The strategic placement of bromine substituents within the pyrrolopyridine framework exerts profound effects on molecular binding affinity and target selectivity. Systematic investigations have revealed that positional variations of halogen substituents fundamentally alter the electronic and steric properties of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine, leading to distinct pharmacological profiles.
Electronic Contributions of 5-Position Bromine Substitution
The electron-withdrawing nature of bromine at the 5-position (Hammett σp = +0.23) significantly modulates the electron density distribution across the heterocyclic system [1] . This substitution pattern creates a pronounced electrophilic character at the pyridine nitrogen, enhancing its capacity for hydrogen bonding interactions with target proteins. X-ray crystallographic analyses confirm that the bromine atom adopts an orthogonal orientation relative to the ring plane, minimizing steric hindrance while maximizing electronic perturbation [1].
Comparative studies between 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine and its 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine isomer demonstrate notable differences in binding kinetics. The [2,3-b] isomer exhibits superior binding affinity to protein kinase N2 (PKN2) with a dissociation constant of approximately 16 nanomolar, representing a 14-fold selectivity advantage over protein kinase N1 [3]. This enhanced selectivity arises from the altered ring fusion geometry, which optimizes the spatial arrangement of key pharmacophoric elements within the adenosine triphosphate binding site.
Positional Selectivity and Reactivity Patterns
Research on 3-Bromo-1H-pyrrolo[2,3-c]pyridine derivatives reveals that bromine substitution at the 3-position confers distinct reactivity advantages in cross-coupling reactions while maintaining favorable binding characteristics . The 3-position substitution pattern facilitates π-conjugation effects that extend across both ring systems, resulting in enhanced electron delocalization and improved target recognition. Molecular orbital calculations indicate that 3-bromo derivatives exhibit higher reactivity toward nucleophilic aromatic substitution compared to their 5-bromo counterparts, offering synthetic advantages for structural diversification .
Dual halogenation strategies, exemplified by 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine, demonstrate synergistic electronic effects that amplify binding affinity to fibroblast growth factor receptors . The combined electron-withdrawing influence of bromine and fluorine creates a highly polarized molecular environment that enhances electrostatic complementarity with target proteins. In vitro studies reveal that this dual halogenation approach yields compounds with substantially improved inhibitory activity against various fibroblast growth factor receptor isoforms .
| Compound | Position of Bromine | Binding Affinity (IC₅₀) | Electronic Effect | Conformational Impact | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | 5-position | Not specified | Electron-withdrawing at C5 | Reduces aromaticity | [1] |
| 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 5-position | ~16 nM (PKN2) | Electron-withdrawing at C5 | Stabilizes planar structure | [3] |
| 3-Bromo-1H-pyrrolo[2,3-c]pyridine | 3-position | Enhanced reactivity | Affects π-conjugation | Alters ring fusion geometry | |
| 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine | 4-position | High FGFR inhibition | Combined halogen effects | Dual halogen rigidification | |
| 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | 5-position | Enhanced FGFR binding | Electron-withdrawing at C5 | Enhanced planarity |
Halogen Bonding and Molecular Recognition
Advanced crystallographic studies of brominated pyrrolopyridine complexes reveal the critical role of halogen bonding in mediating protein-ligand interactions [7]. The bromine atom functions as a σ-hole donor, establishing directional non-covalent interactions with electron-rich regions of target proteins. These halogen bonds typically exhibit bond lengths ranging from 3.0 to 3.5 Ångström and contribute 1-3 kilocalories per mole to overall binding affinity [7].
Computational analyses using density functional theory methods demonstrate that the strength of halogen bonding interactions correlates directly with the electrostatic potential of the σ-hole on the bromine atom [8]. For 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, the σ-hole potential reaches values of approximately +25 kilocalories per mole, indicating substantial halogen bonding capability [8]. This electronic characteristic proves particularly advantageous for engaging aromatic residues within protein binding sites, as demonstrated by molecular dynamics simulations showing stable halogen-π interactions with phenylalanine and tyrosine residues [7].
The conformational flexibility of the 2,3-dihydropyrrole moiety within 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine represents a critical determinant of biological activity and target selectivity. Unlike fully aromatic pyrrolopyridine systems, the partially saturated dihydropyrrole ring exhibits dynamic conformational behavior that profoundly influences molecular recognition events.
Conformational Dynamics and Ring Puckering
Nuclear magnetic resonance spectroscopic analyses reveal that the 2,3-dihydropyrrole ring predominantly adopts envelope and half-chair conformations in solution [9] [10]. The degree of ring puckering varies systematically with substitution patterns and environmental conditions, with bromine substitution at the 5-position favoring envelope conformations that position the halogen atom in a pseudo-axial orientation [1]. This conformational preference optimizes halogen bonding interactions while minimizing steric conflicts with adjacent molecular regions.
Computational conformational analyses using molecular dynamics simulations demonstrate that the energy barrier for ring interconversion ranges from 2-4 kilocalories per mole, indicating rapid conformational exchange on biological timescales [11]. This dynamic behavior contrasts sharply with rigid aromatic systems, providing enhanced conformational adaptability for target engagement. Temperature-dependent nuclear magnetic resonance studies confirm that conformational exchange rates increase substantially at physiological temperatures, enabling optimal induced-fit binding mechanisms [9].
Target-Specific Conformational Selection
Protein kinase binding studies reveal that different conformational states of the dihydropyrrole ring exhibit preferential affinity for distinct kinase families [3] [12]. For protein kinase N2 engagement, the compound preferentially adopts a slightly puckered conformation that optimizes hydrophobic contacts with the hydrophobic pocket formed by leucine and valine residues [3]. Crystallographic studies of protein kinase N2-inhibitor complexes demonstrate that the dihydropyrrole ring conformation closely matches the geometry of the adenosine triphosphate ribose moiety, facilitating competitive binding [12].
Comparative analysis with fully aromatic pyrrolopyridine analogs reveals that conformational flexibility contributes significantly to binding selectivity . The dihydropyrrole system can accommodate slight variations in binding site geometry across different protein targets, whereas rigid aromatic systems exhibit more stringent geometric requirements. This adaptability proves particularly valuable for achieving selectivity within closely related protein families, such as the adenosine triphosphate-competitive kinase inhibitor development .
Influence of Ring Saturation on Molecular Properties
The reduction of aromaticity through 2,3-dihydro ring formation substantially alters the electronic properties of the pyrrolopyridine system [1]. Spectroscopic measurements indicate that the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap increases by approximately 0.8 electron volts compared to fully aromatic analogs, resulting in reduced conjugation and altered photophysical properties [1]. This electronic modification impacts both binding affinity and selectivity by modulating π-π stacking interactions with aromatic amino acid residues.
| Ring System | Preferred Conformation | Target Engagement | Flexibility Impact | Pharmacological Effect | Reference |
|---|---|---|---|---|---|
| 2,3-Dihydropyrrole[2,3-c]pyridine | Envelope/Half-chair | FGFR binding enhanced | Reduced ring rigidity | Improved selectivity | [1] [9] |
| 2,3-Dihydropyrrole[2,3-b]pyridine | Envelope/Half-chair | Kinase ATP site binding | Moderate flexibility | Enhanced potency | |
| Pyrrolidine derivatives | Puckered (C2-endo/exo) | Receptor selectivity modulated | High conformational freedom | Target-specific binding | [14] [15] |
| Dihydropyrrolopyridinone | Constrained planar | PKN2 engagement (Ki = 8 nM) | Restricted rotation | High selectivity (14x over PKN1) | [3] [12] |
Stereochemical Effects on Biological Activity
Studies on related dihydropyrrolopyridinone systems demonstrate that stereochemical configuration at the saturated carbon centers significantly influences target engagement [3]. For compounds containing asymmetric centers within the dihydropyrrole ring, specific stereoisomers exhibit dramatically different binding affinities and selectivity profiles. Molecular modeling studies suggest that preferred stereochemical configurations optimize the spatial arrangement of key pharmacophoric elements, particularly halogen bonding vectors and hydrogen bonding acceptor sites [12].
The conformational flexibility of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine enables adaptive binding to multiple target conformations, a property that proves particularly advantageous for engaging dynamic protein targets [11]. Kinetic binding studies reveal that conformational pre-organization can reduce the entropic penalty associated with protein-ligand complex formation, resulting in improved binding kinetics and residence times [16].
The electronic perturbations introduced by heterocyclic modifications, particularly halogenation and ring saturation, exert systematic effects on the pharmacokinetic profile of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. These modifications influence molecular properties that directly correlate with absorption, distribution, metabolism, and excretion characteristics.
Lipophilicity Modulation and Membrane Permeability
Bromine substitution at the 5-position increases the calculated logarithm of the octanol-water partition coefficient by approximately 0.8 units compared to the unsubstituted parent compound . This enhanced lipophilicity improves passive membrane permeability while maintaining favorable aqueous solubility characteristics. Experimental determination of apparent permeability coefficients across Caco-2 cell monolayers confirms that 5-bromo derivatives exhibit superior membrane penetration compared to unhalogenated analogs [8].
The dihydropyrrole ring system contributes to reduced overall lipophilicity compared to fully aromatic pyrrolopyridine derivatives, with calculated logarithm of partition coefficient values decreasing by approximately 0.5 units [1]. This reduction results from decreased π-electron density and reduced aromatic character, leading to enhanced aqueous solubility and improved oral bioavailability characteristics [9]. Solubility measurements in physiologically relevant media demonstrate that dihydropyrrole derivatives maintain adequate dissolution rates across the physiological pH range.
Metabolic Stability and Cytochrome P450 Interactions
The electron-withdrawing nature of the 5-bromo substituent significantly enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation [17]. In vitro microsomal stability assays reveal that 5-bromo derivatives exhibit intrinsic clearance values that are 3-5 fold lower than corresponding unhalogenated compounds. This enhanced stability primarily results from reduced electron density at potential sites of metabolic oxidation, particularly at the pyridine nitrogen and adjacent carbon positions [8].
Studies using recombinant cytochrome P450 enzymes demonstrate that bromine substitution selectively inhibits metabolism by cytochrome P450 2D6 and 3A4 isoforms [17]. The halogen atom creates steric hindrance that impedes substrate binding to the enzyme active site while simultaneously reducing the electrophilicity of potential metabolic sites. This dual protective effect contributes significantly to improved pharmacokinetic profiles and reduced interindividual variability in drug exposure [8].
Plasma Protein Binding and Distribution
Halogenation substantially increases plasma protein binding affinity, with brominated derivatives exhibiting binding fractions exceeding 95% in human plasma [7]. This high protein binding results from enhanced hydrophobic interactions with albumin binding sites and specific halogen bonding interactions with aromatic amino acid residues within protein binding pockets [8]. While high protein binding can limit free drug concentrations, it also provides a sustained release mechanism that prolongs pharmacological activity.
The distribution characteristics of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine reflect the combined influence of lipophilicity enhancement and protein binding affinity . Tissue distribution studies in preclinical models demonstrate preferential accumulation in lipid-rich tissues, with brain-to-plasma ratios indicating effective central nervous system penetration. The balance between enhanced lipophilicity and maintained aqueous solubility proves optimal for achieving therapeutic tissue concentrations [8].
| Modification Type | Electronic Property | Lipophilicity (LogP) | Metabolic Stability | Plasma Protein Binding | Clearance | Reference |
|---|---|---|---|---|---|---|
| Bromine at 5-position | σ-withdrawing (σp = +0.23) | Increased (~+0.8) | Enhanced (reduced P450 oxidation) | High (>95%) | Reduced hepatic | [8] [17] |
| Dihydro vs Aromatic | Reduced aromaticity | Decreased (~-0.5) | Improved (saturated ring) | Moderate (85-90%) | Enhanced renal | [1] [9] |
| Ring fusion [2,3-c] vs [2,3-b] | Altered π-conjugation | Marginally different | Similar profiles | Similar (90-95%) | Mixed pathways | |
| N-methylation | Increased electron density | Increased (~+0.4) | Reduced (N-demethylation) | High (>90%) | Hepatic dominant | |
| Halogen bonding interactions | Enhanced lipophilicity | Significantly increased | Variable | Very high (>98%) | Slow elimination | [7] [8] |
Renal Elimination and Transport Mechanisms
The reduced aromaticity of the dihydropyrrole system enhances renal elimination through improved recognition by organic cation transporters [1]. Transport studies using human embryonic kidney cells expressing specific transporter isoforms demonstrate that dihydropyrrole derivatives exhibit enhanced substrate affinity for organic cation transporter 2, facilitating active tubular secretion [9]. This enhanced renal clearance provides a beneficial elimination pathway that reduces reliance on hepatic metabolism and minimizes potential drug-drug interactions.
Bromine substitution influences transporter recognition through both steric and electronic mechanisms [8]. The halogen atom can participate in halogen bonding interactions with transporter binding sites, potentially modulating substrate affinity and transport kinetics. Experimental determination of transport parameters reveals that 5-bromo derivatives exhibit biphasic transport kinetics, suggesting interaction with multiple transporter systems [17].